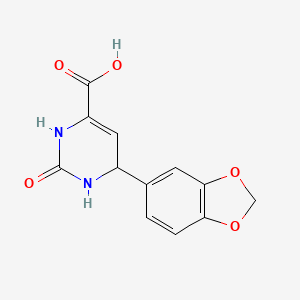![molecular formula C23H21F3N4 B2394274 N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477235-66-8](/img/structure/B2394274.png)
N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antitubercular Agents
Compounds with pyrrolo[2,3-d]pyrimidine moiety, such as the one , have been explored as potential antitubercular agents . In a study, a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized, and their structure–activity relationships were analyzed . Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis .
Antibacterial and Antifungal Applications
Pyrrolo[2,3-d]pyrimidine compounds have been found to have broad biological applications, including antibacterial and antifungal activities . This makes them a promising area of study for the development of new antimicrobial drugs.
Adenosine A1 and A3 Receptor Modulation
These compounds have also been studied as potential modulators of adenosine A1 and A3 receptors . This could have implications for the treatment of various neurological and cardiovascular disorders.
Protein-Kinase B Inhibition
Pyrrolo[2,3-d]pyrimidine compounds have been identified as potential inhibitors of protein-kinase B , which plays a key role in cellular processes such as glucose metabolism, cell proliferation, apoptosis, transcription and cell migration.
Anti-Inflammatory Applications
These compounds have shown potential for anti-inflammatory applications . This could make them useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
Pyrrolo[2,3-d]pyrimidine compounds have been studied for their potential anticancer applications . They could be used in the development of new therapies for various types of cancer.
Antiviral Applications
These compounds have also been studied for their potential antiviral applications . This could lead to the development of new antiviral drugs.
Anti-Mycobacterial Activities
Finally, these compounds have been found to have anti-mycobacterial activities . This could make them a promising area of study for the development of new treatments for mycobacterial infections.
Propriétés
IUPAC Name |
N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4/c1-2-3-12-27-21-20-19(16-8-5-4-6-9-16)14-30(22(20)29-15-28-21)18-11-7-10-17(13-18)23(24,25)26/h4-11,13-15H,2-3,12H2,1H3,(H,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDBMCRPLDLXCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

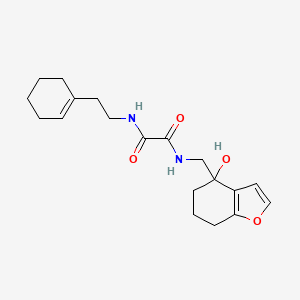
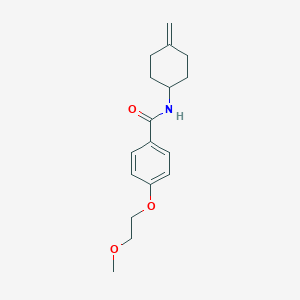
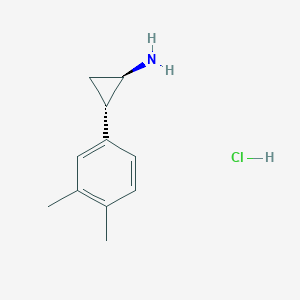
![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2394195.png)
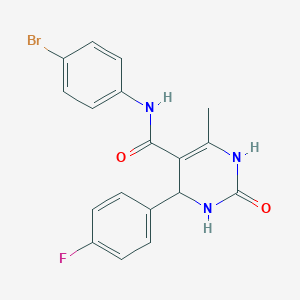
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2394201.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2394205.png)
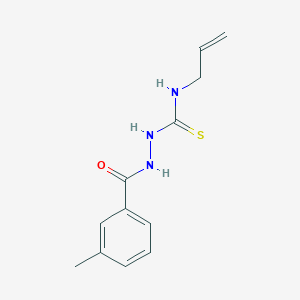
![(E)-N-[(2-chlorophenyl)methyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2394208.png)
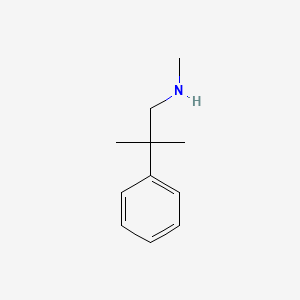
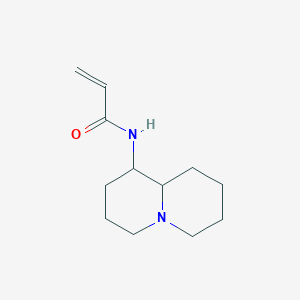
![4-Nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2394213.png)
